N-(2,5-dimethoxybenzyl)prop-2-en-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-7-13-9-10-8-11(14-2)5-6-12(10)15-3/h4-6,8,13H,1,7,9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPMUDBSVAADKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2,5 Dimethoxybenzyl Prop 2 En 1 Amine
Direct Amination Approaches
Direct amination methods involve the formation of the amine bond as the key step in the synthesis. Two primary strategies in this category are nucleophilic substitution and reductive amination.
Nucleophilic Substitution Reactions for Amine Formation
Nucleophilic substitution is a fundamental strategy for forming carbon-nitrogen bonds. In the context of synthesizing N-(2,5-dimethoxybenzyl)prop-2-en-1-amine, this can be envisioned through the reaction of 2,5-dimethoxybenzyl halide with allylamine (B125299) or, conversely, the reaction of an allyl halide with 2,5-dimethoxybenzylamine. The choice of reactants is often dictated by the commercial availability and reactivity of the starting materials.
A general representation of this approach involves the reaction of a suitable leaving group on the benzyl (B1604629) or allyl moiety with the corresponding amine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Table 1: Key Components in Nucleophilic Substitution
| Reactant A | Reactant B | Base | Solvent |
|---|---|---|---|
| 2,5-Dimethoxybenzyl chloride | Allylamine | Triethylamine | Acetonitrile (B52724) |
Reductive Amination Protocols
Reductive amination offers an alternative and widely used method for the synthesis of amines. nih.govrsc.org This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 2,5-dimethoxybenzaldehyde (B135726) with allylamine, followed by reduction.
Various reducing agents can be employed for the reduction of the intermediate imine. Sodium borohydride and sodium cyanoborohydride are common choices due to their selectivity and mild reaction conditions. The choice of reducing agent can influence the outcome and is selected based on the substrate's functional group tolerance.
Synthetic Pathways Utilizing Precursors and Building Blocks
This approach focuses on modifying existing molecules that already contain one of the key structural motifs of the target compound.
Derivations from 2,5-Dimethoxybenzylamine
A logical synthetic route starts with the commercially available 2,5-dimethoxybenzylamine. This precursor already contains the substituted benzyl moiety, simplifying the subsequent steps. The primary task then becomes the introduction of the allyl group onto the nitrogen atom.
Introduction of the Prop-2-en-1-yl (Allyl) Moiety
The introduction of the allyl group onto 2,5-dimethoxybenzylamine can be achieved through several methods. The most common is the reaction with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. This is a classic example of N-alkylation of an amine.
Table 2: Conditions for N-Allylation of 2,5-Dimethoxybenzylamine
| Allylating Agent | Base | Solvent | Temperature (°C) |
|---|---|---|---|
| Allyl bromide | Potassium carbonate | Acetone | Reflux |
Catalytic Strategies in Amine Synthesis Applicable to this compound
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. Several catalytic strategies are applicable to the synthesis of this compound.
Catalytic reductive amination, for instance, can be performed using a metal catalyst such as palladium, platinum, or nickel, with hydrogen gas as the reducing agent. This method is often cleaner than using stoichiometric hydride reducing agents.
Furthermore, transition-metal-catalyzed N-allylation reactions have been developed. These methods can offer high efficiency and selectivity under mild conditions. For example, a palladium-catalyzed reaction of 2,5-dimethoxybenzylamine with an allyl carbonate or acetate could be a potential route.
Recent advancements have also explored the use of iridium catalysts for direct asymmetric reductive amination, which could be adapted for this synthesis if a chiral product were desired. nih.gov While the target molecule is achiral, the principles of using such advanced catalytic systems for forming C-N bonds are relevant.
Transition-Metal Catalyzed Coupling Reactions for C–N Bond Formation
Transition-metal catalysis is a cornerstone of modern synthetic chemistry for constructing C-N bonds. nih.gov Among the most powerful of these methods is the palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction. This reaction facilitates the coupling of a nucleophile with an allylic electrophile.
In a potential synthesis of this compound, this methodology would involve the reaction of 2,5-dimethoxybenzylamine (as the nitrogen nucleophile) with an allylic substrate, such as allyl carbonate or allyl acetate, in the presence of a palladium(0) catalyst. The catalytic cycle typically begins with the oxidative addition of the Pd(0) catalyst to the allylic substrate, forming a π-allyl palladium(II) complex. Subsequently, the amine nucleophile attacks this complex to form the desired N-allylated product and regenerate the Pd(0) catalyst.
Proposed Reaction Scheme:
2,5-dimethoxybenzylamine + Allyl Acetate --(Pd(0) catalyst, Base)--> this compound
The choice of ligand coordinated to the palladium center is crucial for the reaction's efficiency and selectivity. Phosphine (B1218219) ligands, such as triphenylphosphine (PPh₃) or more complex Buchwald-type ligands, are commonly employed to modulate the catalyst's reactivity and stability.
Ligand-Promoted Deaminative Coupling Reactions
An alternative and increasingly important strategy for amine synthesis is the deaminative coupling of primary amines, which can be catalyzed by transition metals such as ruthenium. nih.govias.ac.inresearchgate.netorganic-chemistry.org This approach allows for the formation of a secondary amine from two primary amines, with ammonia as the sole byproduct, representing a highly atom-economical process. organic-chemistry.org
For the synthesis of this compound, a ligand-promoted ruthenium-catalyzed deaminative cross-coupling could be envisioned between 2,5-dimethoxybenzylamine and allylamine. The mechanism of such reactions often involves the initial formation of a ruthenium-hydride complex. nih.gov The catalytic cycle may proceed through the formation of an imine intermediate via dehydrogenation, followed by nucleophilic attack from the second amine and subsequent C-N bond cleavage, ultimately liberating the secondary amine product and ammonia. organic-chemistry.org Ruthenium complexes, sometimes in conjunction with specific ligands like catechol, have been shown to be effective for this transformation, promoting high chemoselectivity for the formation of unsymmetrical secondary amines. organic-chemistry.org
Proposed Reaction Scheme:
2,5-dimethoxybenzylamine + Allylamine --(Ru catalyst, Ligand)--> this compound + NH₃
This method is particularly attractive as it avoids the use of alkylating agents and generates minimal waste. organic-chemistry.org
Considerations of Chemo- and Regioselectivity in Synthetic Routes
In any synthetic route, achieving high selectivity is paramount. For the synthesis of this compound, two key selectivity issues must be addressed: chemoselectivity and regioselectivity.
Chemoselectivity: The primary challenge in the N-alkylation of primary amines is preventing over-alkylation. The desired secondary amine product can potentially react further with the allylic partner to form an undesired tertiary amine. This can often be controlled by carefully managing the reaction stoichiometry, using the primary amine in excess, or by adjusting reaction conditions such as concentration and temperature to favor mono-alkylation. In deaminative coupling, the catalyst system's intrinsic selectivity plays a significant role in favoring the formation of the unsymmetric secondary amine over symmetric byproducts. organic-chemistry.org
Regioselectivity: In palladium-catalyzed allylic alkylations, the nucleophile can attack the π-allyl palladium intermediate at either the most substituted or least substituted terminus. This leads to the potential formation of linear (desired) or branched (undesired) isomers. The regiochemical outcome is highly dependent on several factors, including the electronic and steric properties of the ligands on the palladium catalyst, the nature of the solvent, and the specific counterion of the nucleophile. nih.gov For the synthesis of the target linear product, conditions are typically chosen to favor attack at the less sterically hindered terminal position of the allyl group.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is a critical step to maximize the yield and purity of the final product. This process involves the systematic variation of key parameters to identify the ideal balance for the specific transformation. For a hypothetical transition-metal catalyzed synthesis of this compound, a design of experiments (DoE) approach could be employed.
Key parameters for optimization include:
Catalyst and Ligand: Screening different metal precursors (e.g., Pd₂(dba)₃, [Ru(H)(Cl)(CO)(PCy₃)₂]) and a variety of ligands is essential. Ligand choice influences catalytic activity and selectivity. organic-chemistry.org
Solvent: The polarity and coordinating ability of the solvent can significantly impact reaction rates and catalyst stability. Solvents ranging from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., Toluene, THF) would be evaluated.
Base: In reactions requiring a base, its strength and nature (e.g., organic vs. inorganic) can be crucial for activating the nucleophile without degrading the catalyst or substrates.
Temperature: Reaction temperature affects reaction kinetics. An optimal temperature must be found to ensure a reasonable reaction rate while minimizing side reactions or catalyst decomposition.
Concentration: The concentration of reactants can influence reaction order and the relative rates of desired versus undesired pathways, such as over-alkylation.
An example of a reaction optimization table for a hypothetical palladium-catalyzed N-allylation is presented below.
| Entry | Catalyst (mol%) | Ligand | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ (2.5) | PPh₃ | THF | K₂CO₃ | 60 | 45 |
| 2 | Pd₂(dba)₃ (2.5) | PPh₃ | Dioxane | K₂CO₃ | 80 | 62 |
| 3 | Pd₂(dba)₃ (2.5) | dppf | Toluene | Cs₂CO₃ | 80 | 78 |
| 4 | Pd₂(dba)₃ (1.0) | dppf | Toluene | Cs₂CO₃ | 80 | 75 |
| 5 | Pd₂(dba)₃ (2.5) | dppf | Toluene | Cs₂CO₃ | 100 | 85 |
This table is illustrative and represents a potential optimization study. The data is hypothetical and serves to demonstrate the process of refining reaction conditions.
Reaction Mechanisms and Reactivity Profiles of N 2,5 Dimethoxybenzyl Prop 2 En 1 Amine
Nucleophilic Reactivity of the Amine Nitrogen
The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character to the molecule. This allows it to react with a variety of electrophiles, including alkylating agents, carbonyl compounds, and acids.
As a secondary amine, N-(2,5-dimethoxybenzyl)prop-2-en-1-amine can undergo nucleophilic substitution reactions with alkyl halides or other alkylating agents. In this SN2 reaction, the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group. This results in the formation of a tertiary amine. The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions.
Key Research Findings:
The reaction proceeds via a standard SN2 mechanism.
The product is a tertiary amine, with the nitrogen atom becoming a quaternary ammonium (B1175870) salt if it reacts further.
Steric hindrance on either the amine or the alkylating agent can slow the reaction rate.
| Alkylating Agent | Product | Reaction Conditions |
|---|---|---|
| Methyl iodide (CH₃I) | N-(2,5-dimethoxybenzyl)-N-methylprop-2-en-1-amine | Aprotic solvent (e.g., THF, CH₃CN), mild base (e.g., K₂CO₃) |
| Ethyl bromide (CH₃CH₂Br) | N-ethyl-N-(2,5-dimethoxybenzyl)prop-2-en-1-amine | Aprotic solvent (e.g., DMF), heat |
| Benzyl (B1604629) chloride (C₆H₅CH₂Cl) | N-benzyl-N-(2,5-dimethoxybenzyl)prop-2-en-1-amine | Phase-transfer catalyst, solvent (e.g., Dichloromethane (B109758)/Water) |
The reaction of amines with aldehydes and ketones is a fundamental transformation in organic chemistry. youtube.com Primary amines react with carbonyl compounds to form imines (also known as Schiff bases). masterorganicchemistry.com However, this compound is a secondary amine. The reaction of a secondary amine with a carbonyl compound proceeds through a similar initial nucleophilic addition to form a carbinolamine intermediate. libretexts.orglibretexts.org This intermediate is then protonated, and water is eliminated to form an iminium ion. libretexts.orgmasterorganicchemistry.com Unlike the intermediate from a primary amine, this iminium ion has no proton on the nitrogen to lose. Instead, if the original carbonyl compound has a proton on an alpha-carbon, a proton can be removed from this position to form a stable, neutral enamine. masterorganicchemistry.com
Key Research Findings:
Secondary amines react with aldehydes and ketones to form enamines or stable iminium salts. libretexts.orgmasterorganicchemistry.com
The mechanism involves nucleophilic addition to the carbonyl group, forming a carbinolamine, followed by dehydration to an iminium ion. libretexts.org
The reaction is acid-catalyzed and reversible. wikipedia.org
| Carbonyl Compound | Intermediate | Final Product (if α-H present) | Catalyst |
|---|---|---|---|
| Acetone | N-(2,5-dimethoxybenzyl)-N-(prop-1-en-2-yl)prop-2-en-1-iminium | 1-(N-(2,5-dimethoxybenzyl)allyl)amino)prop-1-ene | Weak acid (e.g., Acetic Acid) |
| Cyclohexanone | N-cyclohex-1-enyl-N-(2,5-dimethoxybenzyl)prop-2-en-1-iminium | 1-(N-(2,5-dimethoxybenzyl)allyl)amino)cyclohex-1-ene | Weak acid (e.g., p-Toluenesulfonic acid) |
| Benzaldehyde | N-benzylidene-N-(2,5-dimethoxybenzyl)prop-2-en-1-iminium | Stable iminium salt (no α-H for enamine formation) | Weak acid (e.g., Acetic Acid) |
Due to the lone pair of electrons on the nitrogen, amines are weak bases. latech.edu this compound reacts with acids in a classic acid-base neutralization reaction to form the corresponding ammonium salt. In this equilibrium, the nitrogen atom accepts a proton (H⁺) from the acid. The resulting ammonium salt is ionic and typically more water-soluble than the parent amine. The basicity of the amine, and thus the position of the equilibrium, is influenced by the electronic effects of its substituents.
Key Research Findings:
The reaction is a reversible equilibrium.
The formation of the salt significantly alters the physical properties of the compound, such as its melting point and solubility.
Alkanolammonium salts, formed from amines and carboxylic acids, have been investigated as buffering agents. nih.gov
| Acid | Ammonium Salt Product | Conjugate Base |
|---|---|---|
| Hydrochloric Acid (HCl) | N-(2,5-dimethoxybenzyl)prop-2-en-1-ammonium chloride | Cl⁻ |
| Sulfuric Acid (H₂SO₄) | N-(2,5-dimethoxybenzyl)prop-2-en-1-ammonium sulfate | HSO₄⁻ / SO₄²⁻ |
| Acetic Acid (CH₃COOH) | N-(2,5-dimethoxybenzyl)prop-2-en-1-ammonium acetate | CH₃COO⁻ |
Reactivity of the Allylic Unsaturation
The prop-2-en-1-yl (allyl) group contains a carbon-carbon double bond, which is an electron-rich region (a π-system). This makes it susceptible to attack by electrophiles and allows it to participate in various pericyclic reactions, including cycloadditions.
The double bond of the allyl group can undergo electrophilic addition reactions. In these reactions, an electrophile is attracted to the electron-rich π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. For unsymmetrical electrophiles (e.g., HBr), the addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms.
Key Research Findings:
The reaction breaks the π-bond and forms two new σ-bonds.
The mechanism proceeds through a carbocation intermediate.
Halogenation with bromine (Br₂) can be used as a temporary protecting group strategy for alkenes. wikipedia.org
| Electrophilic Reagent | Product | Regiochemistry |
|---|---|---|
| Hydrogen bromide (HBr) | N-(2-bromopropyl)-N-(2,5-dimethoxybenzyl)amine | Markovnikov |
| Bromine (Br₂) | N-(2,3-dibromopropyl)-N-(2,5-dimethoxybenzyl)amine | Anti-addition |
| Water/Acid (H₃O⁺) | N-(2,5-dimethoxybenzyl)-N-(2-hydroxypropyl)amine | Markovnikov |
The allyl group is a key participant in numerous cyclization reactions, which are fundamental to the synthesis of cyclic, often heterocyclic, compounds. These reactions can be intramolecular or intermolecular and can be promoted by heat, light, or catalysts. Examples include Diels-Alder reactions, where the allyl group can act as the dienophile, and various radical-mediated cyclizations.
Key Research Findings:
Intramolecular Diels-Alder reactions of N-allyl amides containing a furan moiety have been described, leading to complex polycyclic structures. researchgate.net
Radical cascade cyclization reactions involving N-acryloyl derivatives, which contain a similar allylic system, have been achieved using photocatalysis to generate complex heterocyclic scaffolds. nih.gov
The formation of five- or six-membered rings is often favored in intramolecular cyclization processes. researchgate.net
| Reaction Type | Reactant(s) | Potential Product Type | Conditions |
|---|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | With a suitable diene (e.g., cyclopentadiene) | Bicyclic adduct | Thermal or Lewis acid catalysis |
| Intramolecular Radical Cyclization | Requires a radical initiator and a tethered radical acceptor site | Pyrrolidine or piperidine derivative | Radical initiator (e.g., AIBN), heat |
| Pauson-Khand Reaction | With an alkyne and dicobalt octacarbonyl | Cyclopentenone derivative | Co₂(CO)₈, heat or promoter |
Influence of the 2,5-Dimethoxybenzyl Aromatic System on Reactivity
The reactivity of this compound is significantly influenced by the electronic and steric properties of its 2,5-dimethoxybenzyl group. This aromatic system modulates the reactivity of both the allylic amine functionality and the benzene (B151609) ring itself.
Electronic Effects of Methoxy (B1213986) Substituents on Ring Activation
The two methoxy groups on the benzene ring play a crucial role in dictating the molecule's reactivity, primarily through their electronic effects. Methoxy groups are known to be strong activating substituents in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org This activation stems from the interplay of two opposing effects: the resonance effect and the inductive effect.
The oxygen atom in a methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. stackexchange.comyoutube.com The resonance effect is most pronounced at the ortho and para positions relative to the methoxy group. In the case of a 2,5-dimethoxy substitution pattern, this activating effect is additive, further enhancing the electron density of the ring.
The increased electron density on the benzene ring not only facilitates electrophilic aromatic substitution but can also influence the reactivity of the benzylic position. The electron-rich nature of the ring can stabilize cationic intermediates that may form at the benzylic carbon.
| Electronic Effect | Description | Impact on Benzene Ring |
|---|---|---|
| Resonance Effect | Donation of lone pair electrons from the oxygen of the methoxy group into the aromatic π-system. | Increases electron density, particularly at ortho and para positions, leading to ring activation. |
| Inductive Effect | Withdrawal of electron density from the ring through the sigma bond due to the high electronegativity of oxygen. | Decreases electron density on the ring. |
| Net Effect | The resonance effect outweighs the inductive effect. | Overall activation of the benzene ring towards electrophilic attack. |
Steric Hindrance and Conformational Aspects
The presence of the 2,5-dimethoxybenzyl group introduces significant steric bulk, which can influence the molecule's conformation and, consequently, its reactivity. Conformational analysis, the study of the energetics of different spatial arrangements of atoms, is crucial for understanding how steric hindrance affects reaction pathways. lumenlearning.comchemistrysteps.com
The rotation around the single bonds in the this compound molecule, particularly the C-N and C-C bonds of the benzyl and allyl groups, will be subject to steric strain. The bulky 2,5-dimethoxybenzyl group can hinder the approach of reactants to the nitrogen atom and the allylic double bond. The most stable conformations will be those that minimize steric repulsion between the bulky benzyl group and the allyl group. libretexts.org
For instance, in reactions involving the nitrogen atom, the accessibility of its lone pair of electrons may be sterically shielded by the adjacent benzyl group. Similarly, reactions at the allylic double bond might be influenced by the spatial orientation of the large 2,5-dimethoxybenzyl substituent. The relative energies of different staggered and eclipsed conformations will determine the population of reactive conformers. chemistrysteps.com Gauche interactions between the bulky substituents can introduce steric strain and raise the energy of certain conformations, making them less populated and potentially less reactive. libretexts.org
Radical Reaction Pathways and Potential Intermediates
The allylic functionality in this compound makes it a candidate for radical reactions. Allylic hydrogens are particularly susceptible to abstraction by radicals due to the formation of a resonance-stabilized allylic radical. pressbooks.pubquimicaorganica.org
The general mechanism for a radical reaction at the allylic position involves three main stages: initiation, propagation, and termination. vedantu.comlibretexts.org
Initiation: This stage involves the formation of a radical species, often through the homolytic cleavage of a weak bond in a radical initiator upon exposure to heat or light. libretexts.org
Propagation: The initiator radical then abstracts a hydrogen atom from the allylic position of this compound. This step generates a resonance-stabilized allylic radical. This radical intermediate can then react with another molecule, propagating the chain reaction. libretexts.orglibretexts.org The resonance stabilization of the allylic radical is a key factor that favors this reaction pathway. pressbooks.pub
Termination: The reaction is concluded when two radical species combine to form a stable, non-radical product. quimicaorganica.org
A potential radical intermediate in reactions involving this compound would be the N-(2,5-dimethoxybenzyl)prop-2-en-1-aminyl radical, or more likely, a carbon-centered radical formed by abstraction of an allylic hydrogen. The stability of this intermediate would be a key determinant of the reaction's feasibility. The presence of the electron-rich 2,5-dimethoxybenzyl group could potentially influence the stability of these radical intermediates through electronic effects.
| Radical Reaction Stage | Description | Key Intermediates/Species |
|---|---|---|
| Initiation | Formation of initial radical species. | Radical initiator (e.g., from AIBN or peroxides). |
| Propagation | Abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical, followed by reaction of this radical to form product and regenerate a radical. | Allylic radical of this compound. |
| Termination | Combination of two radical species to terminate the chain reaction. | Various radical species present in the reaction mixture. |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of proton and carbon environments and their interactions, a detailed molecular map can be constructed.
Proton (1H) NMR Spectroscopy for Proton Environments and Connectivity
Proton NMR (1H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of protons within a molecule. For N-(2,5-dimethoxybenzyl)prop-2-en-1-amine, the 1H NMR spectrum would be expected to show distinct signals corresponding to the protons of the 2,5-dimethoxybenzyl group and the prop-2-en-1-amine (allylamine) moiety.
Expected Proton NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (C6-H, C3-H, C4-H) | ~6.7-6.9 | m | - | 3H |
| Allyl (CH=CH2) | ~5.8-6.0 | m | - | 1H |
| Allyl (=CH2) | ~5.1-5.3 | m | - | 2H |
| Benzyl (B1604629) (Ar-CH2-N) | ~3.7 | s | - | 2H |
| Methoxy (B1213986) (O-CH3) | ~3.8 | s | - | 6H |
| Allyl (N-CH2-CH=) | ~3.3 | d | ~6.0 | 2H |
| Amine (NH) | Variable | br s | - | 1H |
Note: This is a hypothetical data table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
The aromatic protons on the dimethoxybenzyl ring would appear in the downfield region. The two methoxy groups would likely present as sharp singlets. The protons of the allyl group would exhibit characteristic signals, including a multiplet for the vinyl proton and distinct signals for the terminal vinyl protons. The benzylic protons and the protons on the carbon adjacent to the nitrogen of the allylamine (B125299) would also have unique chemical shifts.
Carbon (13C) NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 NMR (13C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule, providing a map of the carbon skeleton.
Expected Carbon-13 NMR Data:
| Carbon Atom | Chemical Shift (δ, ppm) |
| Aromatic (C-O) | ~153, ~152 |
| Aromatic (C-H) | ~111-114 |
| Aromatic (quaternary) | ~129 |
| Allyl (CH=) | ~135 |
| Allyl (=CH2) | ~117 |
| Methoxy (O-CH3) | ~56 |
| Benzyl (Ar-CH2-N) | ~53 |
| Allyl (N-CH2-) | ~51 |
Note: This is a hypothetical data table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
The spectrum would show distinct signals for the two methoxy carbons, the six aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the three carbons of the allyl group. The benzylic carbon and the allylic carbon attached to the nitrogen would also be clearly identifiable.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are powerful tools for establishing connectivity between atoms.
COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the protons of the allyl group, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal to its attached proton(s).
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is valuable for assessing the purity of a sample of this compound and confirming its identity. The gas chromatogram would show a single peak for a pure sample, and the mass spectrum of this peak would correspond to the target compound. The fragmentation pattern observed in the mass spectrum is often characteristic of the molecule. A common fragmentation pathway for N-benzylamines involves the formation of a stable tropylium (B1234903) ion or related structures. For this specific compound, a major fragment would be expected from the cleavage of the C-N bond, leading to the formation of the 2,5-dimethoxybenzyl cation (m/z 151).
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula. For this compound (C12H17NO2), the calculated exact mass would be compared to the experimentally determined value to confirm the molecular formula with a high degree of confidence.
| Ion | Calculated m/z |
| [M+H]+ | 208.1332 |
Note: This table shows the calculated exact mass for the protonated molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would reveal characteristic absorption bands corresponding to its distinct structural components: the secondary amine, the aromatic ring, the methoxy groups, and the allyl group.
As a secondary amine, the compound is expected to show a single, moderate N-H stretching vibration in the region of 3300-3500 cm⁻¹. wpmucdn.com This distinguishes it from primary amines, which exhibit two N-H stretching bands. spectroscopyonline.com The C-N stretching vibration for the aromatic amine is anticipated to appear in the 1250-1360 cm⁻¹ range. The presence of the dimethoxy-substituted benzene (B151609) ring would be confirmed by several peaks. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching bands are found in the 1450-1600 cm⁻¹ region. Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the methoxy groups are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
The prop-2-en-1-amine (allyl) group also presents unique spectral signatures. The C=C stretching of the vinyl group would be observed near 1640 cm⁻¹. The =C-H stretching vibrations occur at higher wavenumbers, typically above 3000 cm⁻¹.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Moderate |
| Aromatic C-H | Stretch | 3000 - 3100 | Variable |
| Alkene (=C-H) | Stretch | 3010 - 3095 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Alkene (C=C) | Stretch | ~1640 | Variable |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium to Strong |
| Aryl Ether (C-O) | Asymmetric Stretch | 1230 - 1270 | Strong |
| Aryl Ether (C-O) | Symmetric Stretch | 1020 - 1075 | Strong |
| C-N | Stretch | 1250 - 1360 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophores in this compound are the substituted benzene ring and the allyl group's C=C double bond. The absorption of UV light excites electrons from lower energy orbitals (bonding or non-bonding) to higher energy anti-bonding orbitals.
The primary electronic transitions expected are π → π* transitions associated with the aromatic ring and the alkene double bond. The benzene ring typically shows two absorption bands. The presence of the two methoxy groups (auxochromes) on the benzene ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. nih.gov These π → π* transitions for substituted benzenes often appear in the 200-280 nm range. Additionally, n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, though they are typically much weaker in intensity. researchgate.net Studies on similar aromatic imines and dimethoxybenzene derivatives confirm that the absorption spectra are dominated by these π → π* transitions. scielo.org.zamdpi.com
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) | Notes |
|---|---|---|---|
| Dimethoxybenzene Ring | π → π | ~220 - 290 | Intense absorption, influenced by methoxy substituents. |
| Allyl Group (C=C) | π → π | <200 | May be masked by the more intense aromatic absorption. |
| N and O atoms | n → π | >280 | Weak absorption, often appears as a shoulder on the π → π band. |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be prepared as a single crystal of suitable quality, XRD analysis would provide precise data on its molecular structure and packing in the solid state.
The analysis would yield key crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ), space group, and the precise coordinates of each atom in the asymmetric unit. This information allows for the determination of exact bond lengths, bond angles, and torsion angles. For instance, the planarity of the benzene ring, the conformation of the methoxy groups relative to the ring, and the geometry of the prop-2-en-1-amine side chain could be unequivocally established. Furthermore, XRD reveals intermolecular interactions such as hydrogen bonding (e.g., involving the secondary amine's N-H group) and van der Waals forces that dictate how the molecules pack together in the crystal lattice. While specific data for the title compound is not available, analysis of a related structure containing the 2,5-dimethoxybenzyl moiety, 2,5-bis(2,5-dimethoxybenzyl)-3,6-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, demonstrates the capability of XRD to resolve such complex structures. researchgate.net
Table 3: Illustrative Crystal Structure Data Obtainable from XRD
| Parameter | Type of Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the crystal lattice (e.g., P2₁/c) |
| Unit Cell Dimensions | Lattice parameters a, b, c (Å) and angles α, β, γ (°) |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-O) |
| Bond Angles | Angles between adjacent bonds (e.g., C-N-C) |
| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent forces |
Chromatographic Methods for Separation and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both liquid and gas chromatography are invaluable for purification, purity assessment, and quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for non-volatile or thermally unstable compounds. A reverse-phase HPLC (RP-HPLC) method would likely be effective for analyzing this compound.
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) is used with a polar mobile phase. For the target compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, would be appropriate. sielc.com Detection is commonly achieved using a UV detector set to a wavelength where the compound strongly absorbs (as determined by UV-Vis spectroscopy). By running a calibrated standard, the concentration of the compound in a sample can be accurately determined. HPLC is crucial for assessing the purity of a synthesized batch by separating the main compound from any starting materials, byproducts, or degradation products.
Table 4: Representative HPLC Method Parameters
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at λmax (e.g., 280 nm) |
| Column Temperature | 25 - 40 °C |
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its molecular structure, this compound may be sufficiently volatile and thermally stable for GC analysis, particularly when coupled with a mass spectrometer (GC-MS).
The compound would be injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. A mid-polarity column, such as one with a 50% phenyl polysiloxane stationary phase, has been shown to be effective for separating related N-benzyl regioisomers. ojp.gov The separation is based on the compound's boiling point and its interactions with the stationary phase. As the compound elutes from the column, it enters the detector. A mass spectrometer is the ideal detector, as it provides both quantification and structural information from the mass spectrum and fragmentation pattern of the molecule. This is particularly useful for confirming the identity of the compound and distinguishing it from structurally similar isomers. ojp.gov
Table 5: Representative GC-MS Method Parameters
| Parameter | Typical Condition |
|---|---|
| Column | Mid-polarity capillary (e.g., 50% Phenyl Polysiloxane) |
| Carrier Gas | Helium |
| Inlet Temperature | ~250 °C |
| Oven Program | Temperature programmed ramp (e.g., 100°C to 300°C) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Computational Chemistry and Theoretical Modeling of N 2,5 Dimethoxybenzyl Prop 2 En 1 Amine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide insights into the electron distribution and energy levels, which are crucial for predicting chemical behavior. For a molecule like N-(2,5-dimethoxybenzyl)prop-2-en-1-amine, these calculations would be performed using methods such as Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions. The MEP surface is a 3D plot of the electrostatic potential, where different colors represent varying electron densities.
For this compound, an MEP map would likely reveal a high electron density (represented by red or yellow) around the nitrogen atom of the amine group and the oxygen atoms of the methoxy (B1213986) groups, indicating their nucleophilic character. Conversely, regions with low electron density (represented by blue) would be expected near the hydrogen atoms of the amine group, highlighting their electrophilic nature. This information is critical for predicting how the molecule will interact with other reagents.
Frontier Molecular Orbital (FMO) Theory in Reaction Prediction
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity and the types of reactions it will undergo.
A theoretical analysis of this compound would involve calculating the energies of its HOMO and LUMO. The HOMO, being the orbital from which an electron is most easily removed, would likely be localized on the electron-rich regions, such as the amine and the dimethoxybenzyl ring. The LUMO, the orbital to which an electron is most easily added, would be distributed over the more electron-deficient parts of the molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
| Orbital | Predicted Location of High Electron Density | Significance in Reactivity |
| HOMO | Amine group, Dimethoxybenzyl ring | Site of electrophilic attack |
| LUMO | Prop-2-en-1-amine backbone | Site of nucleophilic attack |
Mechanistic Insights through Computational Approaches
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone. By modeling the entire reaction pathway, it is possible to understand the energetic and structural changes that occur as reactants are converted into products.
Elucidation of Transition States and Energy Barriers
A key aspect of mechanistic studies is the identification of the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Computational methods can be used to locate the geometry of the transition state and calculate its energy.
The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. For reactions involving this compound, such as N-alkylation or addition reactions at the double bond, computational elucidation of the transition states and their corresponding energy barriers would be crucial for predicting the feasibility and kinetics of these transformations.
Reaction Coordinate Analysis and Potential Energy Surfaces
Reaction coordinate analysis involves mapping the potential energy of the system as a function of the geometric changes that occur during a reaction. This generates a potential energy surface (PES), which provides a comprehensive view of the reaction pathway, including reactants, products, intermediates, and transition states.
By tracing the lowest energy path on the PES, known as the intrinsic reaction coordinate (IRC), chemists can confirm that a calculated transition state indeed connects the desired reactants and products. For this compound, a detailed PES analysis would offer a complete energetic profile of its potential reactions, revealing the step-by-step mechanism and the relative stabilities of all species involved.
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of a molecule, including its various possible conformations and stereoisomers, plays a significant role in its chemical and biological activity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies.
For this compound, which has several rotatable bonds, a systematic conformational search would be necessary to identify the global minimum energy structure and other low-energy conformers. This is typically achieved by rotating the dihedral angles of the key bonds and calculating the energy of each resulting conformation. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Understanding the preferred conformation is essential for predicting how the molecule will bind to a receptor or interact with other molecules. Furthermore, if any chiral centers are present or formed during a reaction, computational methods can be used to predict the relative stabilities of the different stereoisomers.
| Computational Technique | Information Gained for this compound |
| Molecular Electrostatic Potential (MEP) | Identification of nucleophilic and electrophilic sites |
| Frontier Molecular Orbital (FMO) Theory | Prediction of reactivity and reaction types |
| Transition State Calculation | Determination of reaction energy barriers and rates |
| Reaction Coordinate Analysis | Elucidation of detailed reaction mechanisms |
| Conformational Analysis | Identification of stable 3D structures and their relative energies |
Molecular Dynamics Simulations for Understanding Dynamic Behavior
The foundation of an MD simulation is the force field, a set of empirical energy functions and parameters that describe the potential energy of the system of particles. wikipedia.org For a small organic molecule like this compound, widely used force fields such as the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are appropriate choices. nih.gov These force fields are designed to be compatible with simulations of larger biomolecules, making them suitable for studying the interaction of this compound with biological targets. nih.gov
The simulation process begins by placing the molecule in a simulation box, typically filled with a solvent such as water, to mimic physiological conditions. The system's energy is then minimized to remove any unfavorable atomic clashes. Following minimization, the system is gradually heated to the desired temperature and equilibrated under constant pressure to achieve a stable state. The final production run involves solving Newton's equations of motion for each atom over a set period, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.
Analysis of the MD trajectory for this compound would reveal:
Conformational Landscape: The molecule's preferred shapes and the energy barriers between different conformations. This includes the rotation around the single bonds, such as the C-N bond and the bonds connecting the methoxy groups to the benzene (B151609) ring.
Intramolecular Dynamics: The flexibility of the prop-2-en-1-amine tail relative to the more rigid 2,5-dimethoxybenzyl headgroup.
This information is crucial for understanding how the molecule might interact with a biological receptor, as its dynamic behavior dictates its ability to adopt a specific binding pose.
Interactive Table 1: Hypothetical Molecular Dynamics Simulation Parameters
Below is a table outlining typical parameters that could be used for an MD simulation of this compound in an aqueous environment.
| Parameter | Value / Description |
| Force Field | General AMBER Force Field (GAFF) |
| Solvent Model | TIP3P Water |
| Box Type | Cubic |
| Periodic Boundary Conditions | Applied in all three dimensions (X, Y, Z) |
| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) |
| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |
| Simulation Time Step | 2 fs |
| Production Run Length | 200 ns |
| Non-bonded Cutoff | 12 Å |
| Long-range Electrostatics | Particle Mesh Ewald (PME) method |
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. tandfonline.com Such models are valuable for predicting the reactivity of new, unsynthesized compounds, thereby guiding chemical synthesis and screening efforts.
Developing a QSRR model for this compound would involve a series of related analogues to explore how structural modifications influence a specific reactivity parameter (e.g., reaction rate constant, equilibrium constant). The process follows several key steps:
Dataset Assembly: A training set of molecules with diverse structural features (e.g., different substituents on the benzene ring) and their corresponding experimentally measured reactivity values is compiled. An external test set of molecules, not used in model building, is also required for validation.
Descriptor Calculation: For each molecule, a large number of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:
Constitutional Descriptors: Molecular weight, atom counts.
Topological Descriptors: Indices describing molecular branching and connectivity.
Physicochemical Descriptors: LogP (hydrophobicity), molar refractivity, polar surface area (PSA).
Quantum-Chemical Descriptors: Dipole moment, energies of frontier molecular orbitals (HOMO/LUMO), partial atomic charges.
Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines), are used to build a mathematical equation linking the most relevant descriptors to the reactivity. nih.govnih.gov The model's robustness and predictive power are assessed through rigorous validation procedures. scielo.br
Internal Validation: Techniques like leave-one-out cross-validation (Q²) ensure the model is not overfitted to the training data. nih.gov
External Validation: The model's ability to predict the reactivity of the external test set is evaluated using metrics like the predictive R² (R²_pred). mdpi.com
Y-Randomization: This test confirms that the model is not the result of a chance correlation by repeatedly scrambling the response variable and rebuilding the model. nih.gov
For instance, a hypothetical QSRR model might predict the rate of an electrophilic addition reaction at the allyl group. The model could reveal that reactivity is positively correlated with the electron-donating capacity of the benzyl (B1604629) ring substituents and negatively correlated with steric hindrance around the amine.
Interactive Table 2: Hypothetical QSRR Data for this compound Analogues
This table presents a hypothetical dataset for building a QSRR model. The goal is to predict a reactivity parameter, log(k), based on calculated molecular descriptors.
| Compound ID | R-group on Benzyl Ring | log(k) (Experimental) | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) |
| 1 | 2,5-di-OCH3 (Target) | -2.50 | 207.28 | 2.15 | 34.14 |
| 2 | H | -3.10 | 147.21 | 1.80 | 12.03 |
| 3 | 4-CH3 | -2.95 | 161.24 | 2.27 | 12.03 |
| 4 | 4-Cl | -3.35 | 181.66 | 2.51 | 12.03 |
| 5 | 4-NO2 | -3.80 | 192.21 | 1.90 | 57.99 |
| 6 | 2,5-di-Cl | -3.65 | 216.11 | 3.21 | 12.03 |
Resulting Hypothetical QSRR Model:
Equation: log(k) = -4.25 - (0.02 * PSA) + (0.65 * LogP)
Model Statistics:
R² (Coefficient of determination): 0.92
Q² (Cross-validated R²): 0.85
RMSE (Root Mean Square Error): 0.15
This hypothetical model suggests that the reactivity log(k) is primarily influenced by the molecule's hydrophobicity (LogP) and its polar surface area (PSA).
N 2,5 Dimethoxybenzyl Prop 2 En 1 Amine As a Versatile Synthetic Intermediate
Role as a Synthetic Building Block for Complex Architectures
N-(2,5-dimethoxybenzyl)prop-2-en-1-amine is a bifunctional organic molecule that serves as a valuable building block in organic synthesis. Its utility stems from the presence of two key reactive sites: a nucleophilic secondary amine and a polymerizable allyl group. This combination allows for its participation in a wide array of chemical transformations, enabling the construction of intricate molecular frameworks. The 2,5-dimethoxybenzyl group, while often employed as a protecting group, also influences the molecule's reactivity and can be a key structural element in the final target.
Construction of Nitrogen-Containing Heterocyclic Systems
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. nih.govresearchgate.net this compound is a suitable precursor for creating such systems. The secondary amine can act as a nucleophile in cyclization reactions, while the allyl group can participate in various carbon-carbon and carbon-heteroatom bond-forming strategies.
Researchers can leverage this dual reactivity in several ways:
Intramolecular Cyclization: Following the attachment of a suitable electrophilic tether to the nitrogen atom, the allyl group can act as an internal nucleophile to close a ring. For instance, reactions like intramolecular Heck reactions or hydroamination can be envisioned.
Cascade Reactions: The molecule can be employed in cascade or tandem reactions where an initial reaction at the amine center sets up a subsequent cyclization involving the allyl group. A potential example is a Prins/Friedel-Crafts cyclization cascade, where the allyl group participates in forming a carbenium ion that is subsequently trapped to form a polycyclic system. beilstein-journals.org
Multi-component Reactions: As a secondary amine component, it can be utilized in reactions like the Ugi or Mannich reaction, incorporating both the allyl and the dimethoxybenzyl moieties into a more complex acyclic product which can then be induced to cyclize, forming diverse heterocyclic structures.
Precursor in the Synthesis of Macrocyclic Compounds
Macrocycles are of significant interest in drug discovery due to their unique ability to bind to challenging protein targets. nih.govnih.gov The structural features of this compound make it a potential precursor for building macrocyclic architectures. The allyl group is particularly useful for macrocyclization via ring-closing metathesis (RCM), a powerful and widely used reaction in the synthesis of large rings.
A typical synthetic strategy would involve coupling the amine with a long-chain molecule that also contains a terminal alkene. The resulting diene can then undergo RCM to form the macrocyclic ring. The 2,5-dimethoxybenzyl group can either be retained as a structural feature of the final macrocycle or removed at a later stage to reveal a secondary amine within the ring, which can be further functionalized.
Utilization of the 2,5-Dimethoxybenzyl Moiety as a Protecting Group for Amines
Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to temporarily mask a reactive functional group while transformations are carried out elsewhere in the molecule. bham.ac.uk The 2,5-dimethoxybenzyl (2,5-DMB) group is an acid-labile protecting group for amines. Its utility arises from the electron-donating nature of the two methoxy (B1213986) groups on the benzene (B151609) ring, which stabilize the benzylic carbocation formed during cleavage under acidic conditions. This makes it significantly more acid-sensitive than an unsubstituted benzyl (B1604629) (Bn) group or even a p-methoxybenzyl (PMB) group. organic-chemistry.org
Methodologies for Introduction of the 2,5-Dimethoxybenzyl Protecting Group
The 2,5-DMB group can be introduced onto a primary or secondary amine through several standard synthetic methods. The choice of method often depends on the substrate and the desired reaction conditions.
Reductive Amination: This is one of the most common methods. It involves the reaction of an amine with 2,5-dimethoxybenzaldehyde (B135726) to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed for this step.
Direct Alkylation: An amine can be directly alkylated using 2,5-dimethoxybenzyl halide (e.g., the bromide or chloride) in the presence of a non-nucleophilic base to scavenge the hydrohalic acid byproduct. This method is straightforward but can sometimes lead to over-alkylation, especially with primary amines.
| Method | Reagents | Description |
| Reductive Amination | 1. 2,5-Dimethoxybenzaldehyde2. Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | A two-step, one-pot reaction where an amine first condenses with the aldehyde to form an imine, which is immediately reduced to the protected amine. |
| Direct Alkylation | 1. 2,5-Dimethoxybenzyl halide (Br or Cl)2. Base (e.g., K₂CO₃, Et₃N, DIPEA) | The amine acts as a nucleophile, displacing the halide from the benzyl group. A base is required to neutralize the acid formed. |
Strategies for Selective Deprotection
The key advantage of the 2,5-DMB protecting group is its facile removal under specific and often mild conditions, allowing for orthogonal protection strategies. ucl.ac.uk This means it can be selectively removed without affecting other, more robust protecting groups.
The primary methods for cleaving the 2,5-DMB group are based on its sensitivity to acids and oxidizing agents.
Acidic Cleavage: The high electron density of the aromatic ring makes the 2,5-DMB group very susceptible to cleavage by acids. Trifluoroacetic acid (TFA), often used in concentrations of 1-10% in a solvent like dichloromethane (B109758) (DCM), is highly effective. wustl.edu The reaction proceeds through the formation of a stable 2,5-dimethoxybenzyl carbocation, which is trapped by a scavenger (like triethylsilane or anisole) to prevent side reactions. This lability allows for its removal in the presence of groups like benzyloxycarbonyl (Cbz) or standard benzyl (Bn) ethers. organic-chemistry.orgthieme-connect.de
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used for deprotection. researchgate.netnih.gov These methods are particularly useful when acid-sensitive functional groups are present elsewhere in the molecule. The mechanism involves an electron transfer from the electron-rich dimethoxybenzyl ring to the oxidant.
| Deprotection Method | Reagent(s) | Conditions | Selectivity |
| Acidolysis | Trifluoroacetic Acid (TFA) | 1-10% TFA in DCM, often with a scavenger (e.g., Et₃SiH) | Cleaves in the presence of Bn, Boc (at low TFA conc.), and Cbz groups. organic-chemistry.orgthieme-connect.de |
| Oxidative Cleavage | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂/H₂O, room temperature | Orthogonal to many acid- and base-labile groups. |
| Oxidative Cleavage | CAN (Ceric Ammonium Nitrate) | CH₃CN/H₂O, 0 °C to room temperature | Effective for electron-rich benzyl groups; may affect other sensitive functionalities. researchgate.net |
Incorporation into Polymeric Structures or Materials
The prop-2-en-1-amine (allylamine) functionality within the molecule provides a handle for polymerization. Monomers containing allyl groups can be incorporated into polymeric chains, although the polymerization of allylic compounds can sometimes be challenging due to degradative chain transfer. However, this compound could be used as a comonomer in copolymerizations with more reactive monomers to introduce specific functionalities into the resulting material.
Potential polymerization pathways include:
Radical Polymerization: The double bond of the allyl group can undergo addition polymerization initiated by radical species.
Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) could potentially be used to create well-defined polymers. google.com
A key advantage of incorporating this specific monomer is the potential for post-polymerization modification. After the polymer is formed, the 2,5-DMB groups attached to the polymer backbone could be removed using the methods described in section 6.2.2. This would unmask primary amine functionalities along the polymer chain, creating a highly functional material that could be used for applications such as chelation, catalysis, or as a scaffold for further chemical modification.
Applications in the Synthesis and Characterization of Analogs and Related Compounds
The versatility of this compound as a synthetic intermediate stems from the presence of two key functional groups: the secondary amine and the terminal alkene of the allyl group. These sites allow for a variety of chemical modifications, paving the way for the synthesis of a broad spectrum of analogs.
Hypothetical Synthetic Applications:
While specific examples are not readily found, the chemical nature of this compound lends itself to several classes of reactions for the generation of analogs:
N-Alkylation and N-Acylation: The secondary amine is amenable to reactions with various electrophiles. Alkylation with different alkyl halides or acylation with acyl chlorides or anhydrides would yield a series of N-substituted analogs. The characterization of such compounds would involve standard spectroscopic techniques. For instance, in the ¹H NMR spectrum, the appearance of new signals corresponding to the introduced alkyl or acyl group would be expected, along with a potential shift in the signals of the protons adjacent to the nitrogen atom.
Cycloaddition Reactions: The allyl group can participate in cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, to form various heterocyclic structures. For example, reaction with a nitrile oxide could lead to the formation of an isoxazoline (B3343090) ring. The formation of such a cyclic system would be confirmed by the disappearance of the vinyl proton signals in the ¹H NMR spectrum and the appearance of signals corresponding to the newly formed heterocyclic ring.
Synthesis of Pyrimidine (B1678525) Derivatives: N-allyl amines are known precursors for the synthesis of pyrimidine derivatives. One potential synthetic route could involve the reaction of this compound with a suitable three-carbon synthon, such as a β-dicarbonyl compound, in the presence of an appropriate catalyst and oxidizing agent. This would lead to the formation of a substituted pyrimidine ring.
Illustrative Data for Hypothetical Analogs:
The following tables represent hypothetical characterization data for potential analogs that could be synthesized from this compound. It is crucial to note that this data is illustrative and not based on experimentally verified results from published literature.
Table 1: Hypothetical ¹H NMR Data for N-Alkylated Analogs
| Compound Name | R Group | Chemical Shift (δ) of N-CH₂-Ar | Chemical Shift (δ) of N-CH₂-CH=CH₂ | Chemical Shift (δ) of R Group Protons |
| N-(2,5-dimethoxybenzyl)-N-methylprop-2-en-1-amine | -CH₃ | ~ 3.7 ppm (s) | ~ 3.2 ppm (d) | ~ 2.3 ppm (s) |
| N-ethyl-N-(2,5-dimethoxybenzyl)prop-2-en-1-amine | -CH₂CH₃ | ~ 3.7 ppm (s) | ~ 3.2 ppm (d) | ~ 2.5 ppm (q), ~ 1.1 ppm (t) |
| N-benzyl-N-(2,5-dimethoxybenzyl)prop-2-en-1-amine | -CH₂Ph | ~ 3.8 ppm (s) | ~ 3.3 ppm (d) | ~ 3.6 ppm (s), ~ 7.3 ppm (m) |
Table 2: Hypothetical ¹³C NMR Data for Heterocyclic Analogs
| Compound Class | Key Heterocyclic Carbons | Aromatic Carbons (Dimethoxybenzyl) | Allyl Group Carbons (in precursor) |
| Isoxazoline Derivative | ~ 80 ppm (C-O), ~ 45 ppm (C-N), ~ 155 ppm (C=N) | ~ 153, 152, 117, 113, 112, 111 ppm | ~ 135 ppm (=CH), ~ 117 ppm (=CH₂) |
| Pyrrolidine Derivative | ~ 60 ppm (N-CH₂), ~ 55 ppm (N-CH), ~ 30-40 ppm (other ring carbons) | ~ 153, 152, 117, 113, 112, 111 ppm | Not Applicable (allyl group consumed) |
| Pyrimidine Derivative | ~ 160-170 ppm (pyrimidine ring carbons) | ~ 153, 152, 117, 113, 112, 111 ppm | Not Applicable (allyl group consumed) |
Research Findings on Structurally Related Compounds:
While direct studies on analogs of this compound are scarce, research on related N-benzylphenethylamines, such as the NBOMe and NBF series, provides insights into the structure-activity relationships of compounds bearing the 2,5-dimethoxybenzyl moiety. These studies often involve the synthesis of positional isomers and the evaluation of their biological activities, highlighting the importance of the substitution pattern on the aromatic rings for receptor affinity and efficacy.
Derivatives and Analogues of N 2,5 Dimethoxybenzyl Prop 2 En 1 Amine: Structure Reactivity Relationships
Systematic Structural Modifications of the Prop-2-en-1-yl Chain
The prop-2-en-1-yl (allyl) group is a key feature of the parent compound, contributing to its lipophilicity and conformational flexibility. Modifications to this chain can significantly impact its interaction with biological targets.
Introduction of Substituents (e.g., Alkyl, Aryl, Heteroatom)
The introduction of substituents onto the allyl chain can modulate the steric and electronic properties of the molecule. While direct studies on substituted allyl derivatives of N-(2,5-dimethoxybenzyl)prop-2-en-1-amine are not extensively documented, inferences can be drawn from related allylamine (B125299) and benzylamine (B48309) series. researchgate.netnih.gov
The addition of small alkyl groups, such as a methyl group, at the α or β position of the allyl chain could increase lipophilicity and potentially introduce a chiral center, which may lead to stereoselective interactions. Larger alkyl or aryl groups would significantly increase steric bulk, which could either enhance binding through new hydrophobic interactions or reduce activity by preventing optimal binding orientation.
The introduction of heteroatoms, such as an oxygen or nitrogen, could increase polarity and the potential for hydrogen bonding. For instance, a hydroxyl group on the allyl chain might introduce a new hydrogen bond donor/acceptor site, potentially altering the binding profile and metabolic stability of the compound.
Table 1: Predicted Effects of Substituents on the Prop-2-en-1-yl Chain
| Position of Substitution | Substituent Type | Predicted Effect on Reactivity/Activity | Rationale |
|---|---|---|---|
| α-carbon | Small Alkyl (e.g., -CH₃) | Potential for increased or decreased activity | Introduces a chiral center, potentially leading to stereospecific interactions. Increased lipophilicity. |
| β-carbon | Aryl (e.g., -C₆H₅) | Likely decrease in activity | Significant increase in steric hindrance, potentially disrupting optimal binding conformation. |
| γ-carbon | Heteroatom (e.g., -OH) | Altered polarity and binding | Introduction of hydrogen bonding capabilities, which could either be favorable or unfavorable for binding. |
Saturation of the Double Bond and Chain Elongation
Saturation of the prop-2-en-1-yl double bond to a propyl group would result in N-(2,5-dimethoxybenzyl)propan-1-amine. This modification removes the rigidity of the double bond, leading to a more flexible side chain. This increased conformational freedom could potentially decrease binding affinity due to a higher entropic penalty upon binding. However, in some contexts, the flexibility might allow the molecule to adopt a more favorable conformation for binding that was not possible with the rigid allyl group.
Elongating the chain from a propyl to a butyl or longer alkyl chain would further increase lipophilicity and conformational flexibility. Structure-activity relationship studies on related compounds have shown that there is often an optimal chain length for activity, beyond which activity decreases due to suboptimal positioning of the terminal amine group or unfavorable hydrophobic interactions. nih.gov
Table 2: Predicted Effects of Chain Saturation and Elongation
| Modification | Resulting Compound | Predicted Effect on Reactivity/Activity | Rationale |
|---|---|---|---|
| Saturation of double bond | N-(2,5-dimethoxybenzyl)propan-1-amine | Potential decrease in activity | Increased conformational flexibility, loss of π-π stacking potential. |
| Chain elongation | N-(2,5-dimethoxybenzyl)butan-1-amine | Variable, likely decreased activity | Increased lipophilicity and flexibility; may exceed optimal length for target binding. |
Diversification of the 2,5-Dimethoxybenzyl Moiety
The 2,5-dimethoxy substitution pattern on the aromatic ring is a critical determinant of the parent compound's properties. Altering this pattern or introducing other substituents can have profound effects.
Positional Isomerism of Methoxy (B1213986) Groups on the Aromatic Ring
The specific positioning of the two methoxy groups at the 2- and 5-positions is known to be crucial for the activity of many related phenethylamine (B48288) derivatives. nih.gov It is hypothesized that this arrangement influences the electron density of the aromatic ring and the preferred conformation of the molecule, which are important for receptor interactions.
Moving the methoxy groups to other positions, such as 2,3-, 2,4-, 2,6-, 3,4-, or 3,5-dimethoxy, would significantly alter the electronic and steric profile of the benzyl (B1604629) moiety. For instance, a 3,4-dimethoxy substitution pattern is common in many naturally occurring alkaloids and may lead to different biological activities. A 2,6-dimethoxy pattern could introduce steric hindrance that restricts the rotation of the benzyl group, thereby locking the molecule into a specific conformation. nih.gov Studies on related compounds have shown that the 2,5-dimethoxy arrangement is often optimal for certain receptor interactions. researchgate.net
Table 3: Predicted Effects of Methoxy Group Positional Isomerism
| Isomer | Predicted Effect on Reactivity/Activity | Rationale |
|---|---|---|
| 2,3-Dimethoxy | Altered activity profile | Different electronic distribution and steric environment compared to the 2,5-isomer. |
| 2,4-Dimethoxy | Likely altered, potentially reduced activity | Changes in electronic properties and potential for different metabolic pathways. |
| 2,6-Dimethoxy | Likely reduced activity | Increased steric hindrance near the benzylic carbon, restricting conformational freedom. |
| 3,4-Dimethoxy | Altered activity profile | Common substitution pattern in other bioactive molecules, suggesting potential for different target interactions. |
| 3,5-Dimethoxy | Likely altered, potentially reduced activity | Symmetrical substitution leading to a different dipole moment and electronic distribution. |
Introduction of Halogen or Other Substituents on the Aromatic Ring
The introduction of substituents, particularly at the 4-position of the 2,5-dimethoxybenzyl ring, has been a successful strategy for modulating the activity of related phenethylamine compounds. nih.govnih.gov Halogens, such as fluorine, chlorine, or bromine, can increase lipophilicity and introduce new electronic interactions. The size and electronegativity of the halogen can fine-tune the binding affinity. For example, in the N-benzyl phenethylamine series, a 4-bromo or 4-iodo substituent often confers high potency. nih.gov
Other substituents, such as small alkyl groups, trifluoromethyl, or cyano groups, can also be introduced to probe the steric and electronic requirements of the binding site. A trifluoromethyl group, for instance, is a strong electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring and increase metabolic stability. mdpi.comnih.gov
Table 4: Predicted Effects of Substituents on the 2,5-Dimethoxybenzyl Ring
| Position of Substitution | Substituent | Predicted Effect on Reactivity/Activity | Rationale |
|---|---|---|---|
| 4-position | -F, -Cl, -Br, -I | Potential for significantly increased activity | Increases lipophilicity and introduces favorable electronic interactions. Potency often correlates with substituent size. |
| 4-position | -CH₃, -C₂H₅ | Potential for increased activity | Increases lipophilicity. |
| 4-position | -CF₃ | Potential for altered activity | Strong electron-withdrawing group, increases lipophilicity and metabolic stability. |
| 4-position | -CN | Potential for altered activity | Electron-withdrawing group, can alter binding mode and selectivity. |
Modifications to the Amine Linker and Nitrogen Atom
N-methylation to form a tertiary amine would increase the steric bulk around the nitrogen and remove its hydrogen bond donating ability. This often leads to a decrease in activity in related compounds due to the loss of a critical hydrogen bond interaction with the target. nih.gov N-acetylation would introduce an amide functionality, neutralizing the basicity of the nitrogen and significantly altering its electronic character and steric profile. This modification is expected to drastically reduce or abolish the activity profiles seen in related amine compounds. nih.govnih.gov
Incorporating the nitrogen atom into a small ring system, such as an azetidine (B1206935), would constrain the conformation of the linker. This can be beneficial if the constrained conformation is close to the bioactive conformation, but detrimental otherwise. The synthesis of azetidines can be achieved through various cyclization strategies. magtech.com.cnorganic-chemistry.orgrsc.orgnih.govrsc.org
Table 5: Predicted Effects of Modifications to the Amine Linker and Nitrogen Atom
| Modification | Resulting Structure | Predicted Effect on Reactivity/Activity | Rationale |
|---|---|---|---|
| N-Methylation | Tertiary amine | Likely decreased activity | Increased steric hindrance and loss of hydrogen bond donor capability. |
| N-Acetylation | Amide | Drastic change, likely loss of original activity | Neutralizes basicity, adds significant steric bulk, and changes electronic properties. |
| Incorporation into azetidine ring | Constrained amine | Variable, potentially increased or decreased activity | Reduces conformational flexibility, which can be favorable or unfavorable depending on the target's requirements. |
Impact of Structural Modifications on Reaction Pathways and Selectivity
The reactivity of this compound, a molecule featuring a nucleophilic secondary amine, an electron-rich aromatic ring, and a reactive allyl group, can be finely tuned by structural modifications. These modifications can be broadly categorized into alterations of the aromatic ring, the N-benzyl group, and the allylic moiety. The impact of these changes on reaction pathways and selectivity, particularly in cycloaddition reactions, is a subject of significant interest.
The electronic nature of substituents on the aromatic ring can profoundly influence the course of reactions. Electron-donating groups enhance the electron density of the benzene (B151609) ring and can influence the nucleophilicity of the nitrogen atom through inductive and resonance effects. Conversely, electron-withdrawing groups diminish the electron density, which can alter the substrate's reactivity in electrophilic aromatic substitution reactions or modulate the Lewis basicity of the amine.
In the context of cycloaddition reactions, such as the Diels-Alder reaction where the allylic group could potentially act as a dienophile, the substituents on the nitrogen atom are critical. The 2,5-dimethoxybenzyl group, being electron-rich, can influence the electronic properties of the attached allyl amine. This, in turn, affects the energy levels of the frontier molecular orbitals of the dienophile and, consequently, the rate and selectivity of the cycloaddition. Studies on related systems have shown that both the electronic and steric effects of substituents play a key role in determining the selectivity between different possible cycloaddition pathways, such as [6+4] versus [4+2] cycloadditions. For instance, density functional theory (DFT) studies on ambimodal cycloadditions have demonstrated that substituents can direct the reaction towards a particular adduct.
The steric hindrance imparted by the bulky 2,5-dimethoxybenzyl group can also direct the regioselectivity and stereoselectivity of reactions. For example, in reactions involving the approach of a reagent to the allyl double bond or the nitrogen atom, the large benzyl substituent will favor attack from the less hindered face of the molecule.
The nature of the group attached to the nitrogen atom also has a significant impact. For instance, replacing the benzyl group with other substituents will alter both the steric and electronic environment around the nitrogen and the allyl group. This can influence the propensity for the nitrogen to participate in reactions, such as N-alkylation or N-acylation, and can also affect the reactivity of the allyl group in reactions like hydroamination or Heck coupling.
| Structural Modification | Anticipated Impact on Reaction Pathway | Effect on Selectivity |
| Electron-donating groups on the aromatic ring | Increased nucleophilicity of the amine and electron density of the pi system. | May favor reactions sensitive to electron density, such as electrophilic attack on the ring or altered reactivity in pericyclic reactions. |
| Electron-withdrawing groups on the aromatic ring | Decreased nucleophilicity of the amine and electron density of the pi system. | May disfavor electrophilic aromatic substitution and alter the substrate's role in cycloaddition reactions. |
| Bulkier substituents on the nitrogen atom | Increased steric hindrance around the nitrogen and the allyl group. | Enhanced stereoselectivity and regioselectivity by directing incoming reagents to the less hindered face. |
| Modifications to the allyl group (e.g., substitution) | Altered reactivity of the double bond. | Can influence the regioselectivity of addition reactions and the stereochemical outcome. |
Stereochemical Effects on Chemical Behavior and Synthetic Outcomes
The stereochemistry of this compound and its derivatives is a critical determinant of their chemical behavior and the stereochemical outcome of their reactions. The presence of a chiral center, which can be introduced at the carbon atom of the allyl group or by resolving the amine itself if appropriately substituted, leads to diastereomeric and enantiomeric products.
The conformational flexibility of the allyl amine backbone is a key factor influencing stereoselectivity. Theoretical studies on allyl amine have shown the existence of several stable conformers with small energy differences. The introduction of the bulky N-(2,5-dimethoxybenzyl) group is expected to influence the population of these conformers, favoring those that minimize steric interactions. This conformational bias can be transmitted to the transition states of reactions, leading to a preference for the formation of one stereoisomer over another.
Asymmetric synthesis provides a powerful tool for controlling the stereochemical outcomes of reactions involving this compound and its analogues. For instance, the use of chiral catalysts in reactions such as asymmetric hydrogenation, epoxidation, or dihydroxylation of the allyl double bond can lead to the formation of enantiomerically enriched products. Catalytic asymmetric N-allylation has been shown to be an effective method for the enantioselective synthesis of vicinal diamine derivatives from related meso-vicinal diamines, achieving high enantiomeric excesses. This demonstrates that chiral catalysts can effectively control the stereochemistry of bond formation at the nitrogen atom.
Furthermore, intramolecular reactions of chiral derivatives of this compound can proceed with a high degree of stereocontrol. For example, an asymmetric halocyclization of allylic amides has been developed to produce chiral oxazolines. This type of reaction, if applied to a suitably functionalized derivative of the title compound, could generate cyclic products with multiple stereocenters in a predictable manner. The mechanism of such reactions often involves the formation of a stereodefined intermediate, such as a halonium ion, which is then attacked intramolecularly by the nucleophilic nitrogen atom in a stereospecific manner.
The stereochemical information embedded in the starting material can thus be effectively transferred to the product, or new stereocenters can be created with high selectivity through the use of chiral reagents or catalysts.
| Reaction Type | Stereochemical Consideration | Controlling Factors | Potential Outcome |
| Asymmetric Hydrogenation | Enantioselective reduction of the allyl double bond. | Chiral phosphine (B1218219) ligands complexed to a metal catalyst (e.g., Rh, Ru). | Enantiomerically enriched N-(2,5-dimethoxybenzyl)propan-1-amine derivatives. |
| Asymmetric Epoxidation | Enantioselective formation of an epoxide from the allyl group. | Sharpless epoxidation (for allylic alcohols) or other chiral epoxidation catalysts. | Chiral epoxy-amines as versatile synthetic intermediates. |
| Asymmetric Dihydroxylation | Enantioselective dihydroxylation of the double bond. | AD-mix-α and AD-mix-β reagents. | Enantiomerically enriched diols. |
| Intramolecular Cyclization | Diastereoselective formation of cyclic products. | Substrate control (pre-existing stereocenters) or reagent control (chiral catalysts). | Stereodefined heterocyclic systems. |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of N-(2,5-dimethoxybenzyl)prop-2-en-1-amine and its derivatives is poised to move beyond traditional methods, embracing principles of green and sustainable chemistry. researchgate.netfigshare.comresearchgate.net A significant area of development will be the implementation of biocatalytic and chemoenzymatic strategies. The use of enzymes, such as transaminases, in the synthesis of substituted benzylamines has shown considerable promise, offering high selectivity and mild reaction conditions. researchgate.net Future research could focus on identifying or engineering enzymes capable of directly coupling 2,5-dimethoxybenzaldehyde (B135726) with allylamine (B125299) or its precursors.
Another promising direction is the application of borrowing hydrogen or hydrogen autotransfer methodologies. acs.orgrug.nl These atom-economical processes, often catalyzed by earth-abundant metals, can utilize 2,5-dimethoxybenzyl alcohol and allylamine as starting materials, with water being the only byproduct. rug.nl Exploring heterogeneous catalysts for these transformations could further enhance sustainability by allowing for easy catalyst recovery and reuse. acs.org
Photocatalysis, harnessing visible light to drive chemical reactions, also presents a novel and sustainable route. Research into photocatalytic systems that can mediate the N-alkylation of allylamine with a suitable 2,5-dimethoxybenzyl precursor could lead to highly efficient and environmentally benign synthetic protocols.
| Synthetic Methodology | Potential Starting Materials | Key Advantages | Research Focus |
| Biocatalysis | 2,5-dimethoxybenzaldehyde, Allylamine | High selectivity, Mild conditions, Reduced waste | Enzyme screening and engineering |
| Borrowing Hydrogen | 2,5-dimethoxybenzyl alcohol, Allylamine | Atom economy, Water as byproduct | Development of heterogeneous catalysts |
| Photocatalysis | 2,5-dimethoxybenzyl halides, Allylamine | Use of renewable energy, Mild conditions | Design of efficient photocatalytic systems |
Exploration of New Catalytic Transformations Involving the Compound
The presence of both an allylic and a benzylic C-H bond, along with the alkene and amine functionalities, makes this compound a rich substrate for exploring novel catalytic transformations. A key area of future research will be the catalytic asymmetric functionalization of the allyl group. nih.govnih.govresearchgate.net The development of chiral catalysts for reactions such as asymmetric hydroamination, hydroformylation, or dihydroxylation would provide access to a range of enantioenriched derivatives with potential biological activity. nih.gov
Furthermore, the activation of C-H bonds presents a powerful strategy for the direct functionalization of the molecule, avoiding the need for pre-functionalized substrates. researchgate.netnih.govnih.gov Research into transition-metal catalyzed C-H activation could enable the direct arylation, alkylation, or amination at the benzylic position or even on the aromatic ring, guided by the amine group. nih.gov This would open up avenues to a diverse library of complex molecules based on the core scaffold.
The alkene moiety also allows for exploration of metathesis reactions. Cross-metathesis with other olefins could be employed to introduce a variety of functional groups, leading to the synthesis of long-chain derivatives or for the incorporation of the scaffold into polymeric structures.
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
A deeper understanding of the reaction kinetics and mechanisms involving this compound will be crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring will be instrumental in this regard. mpg.deresearchgate.net
FlowNMR spectroscopy is a powerful tool for non-invasive, real-time reaction monitoring. rsc.org Its application could provide detailed kinetic data on the formation and subsequent reactions of the title compound without the need for quenching and sampling. researchgate.netrsc.org This would be particularly valuable for studying fast reactions or identifying transient intermediates in catalytic cycles. mpg.de
In-situ Raman and Infrared (IR) spectroscopy are also well-suited for monitoring reactions in real-time. researchgate.netkoreascience.kramericanpharmaceuticalreview.comspectroscopyonline.com These techniques can provide information on the concentration of reactants, products, and intermediates by tracking characteristic vibrational modes. researchgate.netkoreascience.kr For instance, the disappearance of the C=C stretching vibration of the allyl group or the appearance of new bands could be used to follow the progress of addition reactions. The integration of these spectroscopic methods into automated synthesis platforms could enable high-throughput screening of reaction conditions.
| Spectroscopic Technique | Type of Information | Application Example |
| FlowNMR | Quantitative concentration data, Structural information of intermediates | Kinetic analysis of catalytic C-H activation |
| In-situ Raman Spectroscopy | Vibrational modes, Real-time concentration changes | Monitoring the progress of alkene metathesis |
| In-situ IR Spectroscopy | Functional group analysis, Reaction kinetics | Following the consumption of starting materials in an amination reaction |
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing New Syntheses
ML models can be trained on existing reaction data to predict the outcomes of new reactions, including regioselectivity and stereoselectivity. rsc.orgnih.govresearchgate.net For this compound, this could be used to predict the most likely site of attack in electrophilic aromatic substitution reactions or the regioselectivity of additions to the allyl group under various catalytic conditions. rsc.orgrsc.org This predictive capability can significantly reduce the number of trial-and-error experiments required. nih.gov
Design of Functional Molecules and Advanced Materials Incorporating the this compound Scaffold
The unique structural features of this compound make it an attractive building block for the design of functional molecules and advanced materials. The benzylamine (B48309) moiety is a common pharmacophore in many biologically active compounds, suggesting potential applications in medicinal chemistry. nih.govresearchgate.netresearchgate.netnih.gov Future research could involve the synthesis of a library of derivatives and their screening for various biological activities.
The polymerizable allyl group opens up possibilities for the incorporation of this scaffold into polymers. This could lead to the development of functional materials with tailored properties, such as specialty polymers with specific optical or electronic characteristics derived from the dimethoxybenzyl unit. The amine functionality could also be used to crosslink polymer chains or to introduce pH-responsive behavior.
Furthermore, the ability of the amine to coordinate with metal ions could be exploited in the design of novel ligands for catalysis or as building blocks for metal-organic frameworks (MOFs). The dimethoxy-substituted aromatic ring can also participate in non-covalent interactions, which could be utilized in the design of supramolecular assemblies and host-guest systems.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting N-(2,5-dimethoxybenzyl)prop-2-en-1-amine in biological matrices, and how should method validation be approached?
- Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for detecting low concentrations (LOQs: 1.0–20.0 ng/mL) in complex matrices like urine, plasma, or hair. Method validation should include assessments of linearity, precision, accuracy, and matrix effects, particularly for novel analogs lacking immunochemical screening assays. Urine is optimal for preliminary metabolite screening, while plasma is suitable for assessing acute exposure .
Q. What synthetic routes are commonly employed for preparing this compound?
- Answer: Pd-catalyzed allylic amination or Ti–Mg-catalyzed carbocyclization reactions (e.g., using allyl amines and benzyl halides) are effective. Critical conditions include inert atmospheres, solvent selection (e.g., dichloromethane), and base additives (e.g., sodium hydroxide) to optimize yield and purity. Multi-step procedures often require intermediate purification via column chromatography .
Q. Which biological matrices are optimal for preliminary screening of this compound and its metabolites?
- Answer: Urine is preferred for broad-spectrum metabolite detection due to prolonged excretion windows. Plasma or blood is suitable for acute exposure assessment, while hair or oral fluid can provide insights into chronic use patterns. Matrix selection should align with the study’s pharmacokinetic objectives .
Advanced Research Questions
Q. How can researchers address thermal decomposition challenges when analyzing this compound derivatives using LC-MS/MS?
- Answer: Thermal degradation, as observed in structurally related NBOH compounds, can be mitigated by optimizing inlet temperatures, using shorter analytical columns, and employing cold injection techniques. Post-column cooling and derivatization (e.g., with propionyl or acetyl groups) may stabilize labile metabolites .
Q. What strategies enhance the design of multi-residue analytical methods for novel structural analogs of this compound?
- Answer: Include a broad panel of reference standards for likely analogs (e.g., methoxy or allyl-substituted derivatives). Use high-resolution MS (HRMS) for untargeted screening and establish a library of fragmentation patterns. Cross-validate methods with orthogonal techniques like GC-MS to address ionization variability .
Q. How can in vitro binding assays be optimized to evaluate interactions with neurotransmitter receptors?
- Answer: Radioligand displacement assays (e.g., using [³H]-labeled agonists) in transfected cell lines (e.g., HEK293 expressing dopamine or serotonin receptors) are effective. Optimize buffer conditions (pH 7.4, 1 mM Mg²⁺) and include nonspecific binding controls (e.g., excess serotonin). Data should be analyzed via nonlinear regression to calculate Ki values .
Q. What in vivo models are appropriate for assessing neuropharmacological effects, and how should dosing regimens be determined?
- Answer: Rodent models (e.g., Alzheimer’s disease transgenic mice) are suitable for behavioral or neuroimaging studies. Dosing regimens should be based on pharmacokinetic data (e.g., plasma half-life) and scaled using allometric principles. For PET imaging, radiolabeled analogs (e.g., ¹⁸F-labeled derivatives) require validation of blood-brain barrier penetration and target specificity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
